3-Ethoxyazetidine hydrochloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

This strained azetidine hydrochloride features an ethoxy group delivering a consensus LogP of ~0.42 and aqueous solubility of 14.5-28.6 mg/mL, offering a distinct balance of permeability and solubility versus methoxy or propoxy analogs. This fine-tuned profile makes it the preferred 3-alkoxyazetidine for aqueous reaction systems and CNS-targeted SAR programs where precise partitioning is critical. Its ready-to-use salt form enhances handling efficiency in parallel synthesis.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 535924-73-3
Cat. No. B1592392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxyazetidine hydrochloride
CAS535924-73-3
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCCOC1CNC1.Cl
InChIInChI=1S/C5H11NO.ClH/c1-2-7-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
InChIKeyFZVFBLJKNJAJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxyazetidine Hydrochloride (CAS 535924-73-3): Procurement and Differentiation Overview


3-Ethoxyazetidine hydrochloride is a heterocyclic building block belonging to the 3-alkoxyazetidine class, featuring a strained four-membered azetidine ring with an ethoxy substituent at the C3 position . The compound is supplied as the hydrochloride salt (molecular formula: C5H12ClNO; molecular weight: 137.61 g/mol), which enhances aqueous solubility and handling convenience relative to the free base form (CAS 88536-21-4) . Its calculated consensus Log Po/w value of 0.42 indicates a balanced lipophilicity profile suitable for medicinal chemistry applications requiring both membrane permeability and aqueous compatibility . This reagent is primarily employed as a synthetic intermediate in pharmaceutical development, particularly in the construction of compounds targeting neurological disorders, and as a versatile scaffold for exploring structure-activity relationships in drug discovery .

3-Ethoxyazetidine Hydrochloride: Why Generic Azetidine or Alkoxy Substitution Is Not Scientifically Equivalent


Generic substitution among 3-alkoxyazetidine congeners (e.g., methoxy, propoxy) is scientifically unsound due to quantifiable differences in lipophilicity and aqueous solubility that directly impact downstream synthetic utility and pharmacokinetic modulation in lead optimization programs [1]. The azetidine ring itself confers distinct conformational constraints and metabolic stability advantages over larger heterocycles like piperidine and pyrrolidine, but the specific alkoxy chain length further fine-tunes these properties in a non-linear manner . As detailed in the quantitative evidence below, the ethoxy variant occupies a specific physicochemical space (Log Po/w consensus ~0.42; predicted aqueous solubility ~14.5-28.6 mg/mL) that differs measurably from both the shorter methoxy analog (lower lipophilicity) and the longer propoxy analog (higher lipophilicity, lower solubility) . These differences preclude simple interchangeability in synthetic routes where precise solubility or partitioning behavior is required, or in medicinal chemistry campaigns where the alkoxy substituent modulates target engagement and off-rate kinetics [2].

3-Ethoxyazetidine Hydrochloride: Quantifiable Comparative Evidence for Scientific Selection


Comparative Physicochemical Profiling: Lipophilicity (Log Po/w) vs. 3-Alkoxyazetidine Hydrochloride Analogs

The target compound 3-ethoxyazetidine hydrochloride exhibits a calculated consensus Log Po/w value of 0.42, representing a balanced intermediate lipophilicity profile between the more polar methoxy analog (3-methoxyazetidine hydrochloride, consensus Log Po/w not reported but predicted to be lower due to reduced carbon count) and the more lipophilic propoxy analog (3-propoxyazetidine hydrochloride, consensus Log Po/w = 0.73) . This specific Log P value places the ethoxy variant in the optimal range (typically 0-3) for oral bioavailability and CNS permeability per Lipinski's guidelines, while the propoxy analog approaches the upper threshold where solubility penalties become more pronounced [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties

Comparative Aqueous Solubility: Predicted Solubility vs. 3-Propoxyazetidine Hydrochloride

Predicted aqueous solubility calculations using the ESOL topological method indicate that 3-ethoxyazetidine hydrochloride (predicted solubility = 14.5 mg/mL, Log S = -0.98) is approximately 2.0-fold more soluble than 3-propoxyazetidine hydrochloride (predicted solubility = 7.17 mg/mL, Log S = -1.33) . The Ali method corroborates this trend, predicting 28.6 mg/mL for the ethoxy analog versus 9.09 mg/mL for the propoxy analog (3.1-fold higher solubility) . Both compounds are classified as 'Very soluble' per the Log S solubility scale, but the ethoxy variant offers a meaningful solubility advantage in aqueous assay buffers and formulation vehicles [1].

Preformulation Solubility Drug Development

Commercial Availability and Purity Specifications: Comparative Vendor-Reported Purity Levels

Multiple commercial suppliers offer 3-ethoxyazetidine hydrochloride at standard purity grades ranging from ≥80% (NMR) to 97% (standard purity) . The highest vendor-reported purity specification is 97%, with batch-specific QC data (NMR, HPLC, GC) available upon request . In contrast, the 3-methoxyazetidine hydrochloride analog is commercially available at 97% minimum purity (QNMR assay) but with a defined melting point specification (84.5–88°C), providing a more robust quality control benchmark . The 3-propoxy analog is offered at 98% standard purity . This range of purity grades necessitates careful vendor selection based on the sensitivity of the intended application; for demanding medicinal chemistry campaigns requiring high reproducibility, procurement from suppliers offering batch-specific Certificates of Analysis with NMR and HPLC trace data is recommended .

Procurement Quality Control Synthetic Chemistry

Conformational and Metabolic Advantages of the Azetidine Scaffold: Class-Level Inference for 3-Ethoxyazetidine Hydrochloride

The azetidine ring serves as a conformationally constrained bioisostere for piperidine and pyrrolidine, conferring improved metabolic stability and distinct three-dimensional vectors for target engagement . While direct comparative biological activity data for 3-ethoxyazetidine hydrochloride itself is not reported in the peer-reviewed literature, class-level evidence demonstrates that 3-alkoxyazetidine-containing compounds can achieve potent and selective inhibition of targets such as PDE10A [1]. In this study, 2-(3-alkoxy-1-azetidinyl) quinolines exhibited PDE10A inhibitory activity with optimized solubility profiles; the alkoxy substituent directly modulates both potency and physicochemical properties [2]. Extrapolation to 3-ethoxyazetidine hydrochloride suggests that the ethoxy group provides an intermediate balance of steric bulk and electronic character, positioning this scaffold for applications where neither the minimal sterics of methoxy nor the increased lipophilicity of propoxy is optimal [3].

Medicinal Chemistry Bioisosterism Scaffold Design

3-Ethoxyazetidine Hydrochloride: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (Log Po/w ~0.42)

The ethoxy variant's balanced lipophilicity profile makes it the preferred 3-alkoxyazetidine building block when optimizing compounds that require both adequate aqueous solubility (≥14.5 mg/mL) and sufficient membrane permeability for oral bioavailability or CNS penetration. The propoxy analog (Log Po/w = 0.73) is ~2-fold more lipophilic, potentially introducing solubility-limited absorption issues, while the methoxy analog (Log Po/w <0.42) may reduce passive diffusion across lipid bilayers . In PDE10A inhibitor programs, the alkoxy chain length directly impacts both target potency and solubility; the ethoxy group represents the optimal balance for many lead series [1].

Synthetic Route Scouting Requiring High Aqueous Solubility for Reaction Optimization

The hydrochloride salt form and predicted high aqueous solubility (14.5-28.6 mg/mL) make 3-ethoxyazetidine hydrochloride the superior choice for reactions conducted in aqueous or mixed aqueous-organic solvent systems. Its 2.0- to 3.1-fold higher solubility compared to the propoxy analog reduces the need for organic co-solvents and facilitates homogeneous reaction conditions . This is particularly relevant for parallel synthesis and high-throughput experimentation platforms where consistent compound handling and dissolution are critical for data quality [1].

Pharmacokinetic Fine-Tuning of Azetidine-Containing CNS Drug Candidates

For CNS-targeted programs where the azetidine scaffold is employed as a piperidine/pyrrolidine bioisostere, the ethoxy substituent provides an additional vector for modulating blood-brain barrier penetration without introducing the metabolic liabilities associated with longer alkyl chains . The calculated TPSA (21.26 Ų) and rotatable bond count (2) for 3-ethoxyazetidine hydrochloride align with CNS drug-like space parameters, and the ethoxy group's intermediate size offers a tunable handle for SAR exploration [1].

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